molecular formula C10H11F2N5O2 B12781411 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine CAS No. 137648-20-5

2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine

Cat. No.: B12781411
CAS No.: 137648-20-5
M. Wt: 271.22 g/mol
InChI Key: XYJOAVMYZFFRQS-DQSPEZDDSA-N
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Description

2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include fluorine atoms, which can significantly alter its chemical and biological properties. Such modifications often aim to enhance the compound’s stability, bioavailability, and efficacy in various applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with a suitable purine base and a sugar moiety.

    Glycosylation: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions to form the nucleoside.

    Fluorination: Introduction of the fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic solutions (e.g., hydrochloric acid) or specific enzymes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield different fluorinated derivatives, while oxidation could produce various oxidized forms of the nucleoside.

Scientific Research Applications

2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Biological Research: Used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.

    Chemical Biology: Employed in the development of probes for imaging and tracking nucleic acid interactions in living cells.

    Industrial Applications: Potential use in the synthesis of other complex fluorinated organic compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar antiviral properties.

    Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is unique due to its specific fluorination pattern, which can enhance its stability and efficacy compared to other nucleoside analogs. Its dual fluorination (on both the sugar and the purine base) distinguishes it from other compounds, potentially offering improved pharmacokinetic properties and reduced susceptibility to enzymatic degradation.

Properties

CAS No.

137648-20-5

Molecular Formula

C10H11F2N5O2

Molecular Weight

271.22 g/mol

IUPAC Name

[(2S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H11F2N5O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(13)15-10(12)16-8(6)17/h3-5,9,18H,1-2H2,(H2,13,15,16)/t4-,5-,9+/m0/s1

InChI Key

XYJOAVMYZFFRQS-DQSPEZDDSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)F)N)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)F)N)CO

Origin of Product

United States

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